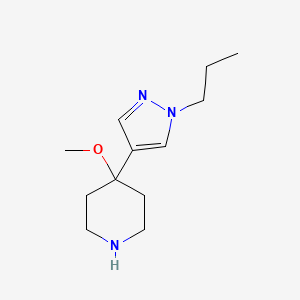

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine

Description

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a methoxy group and a 1-propyl-1H-pyrazol-4-yl moiety. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for central nervous system (CNS) agents or enzyme inhibitors. The propyl substituent on the pyrazole nitrogen may modulate lipophilicity and steric interactions. Structural elucidation of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Structure

3D Structure

Properties

Molecular Formula |

C12H21N3O |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

4-methoxy-4-(1-propylpyrazol-4-yl)piperidine |

InChI |

InChI=1S/C12H21N3O/c1-3-8-15-10-11(9-14-15)12(16-2)4-6-13-7-5-12/h9-10,13H,3-8H2,1-2H3 |

InChI Key |

JANDTJNWEGQSJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)C2(CCNCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methoxy-piperidine Intermediates

The introduction of the methoxy group at the 4-position of piperidine typically begins with piperidin-4-one as a precursor. A two-step process involving ketone reduction and methoxy substitution is employed:

-

Reduction of Piperidin-4-one :

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) converts the ketone to piperidin-4-ol. -

Methoxy Group Installation :

Treatment with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (K₂CO₃) yields 4-methoxy-piperidine.

-

Starting Material : 4-Aminopiperidine

-

Protection : Benzophenone selectively protects the primary amine via Schiff base formation (toluene, reflux, 69% yield).

-

Alkylation : The secondary amine reacts with 3-methoxy-bromopropane (THF, 0°C to RT, 81% yield).

-

Deprotection : Acidic hydrolysis (10% HCl) removes the benzophenone group.

Alternative Routes via Quaternary Carbon Construction

For direct assembly of the C4-methoxy group during piperidine ring formation, Mannich reactions or cyclocondensation strategies are viable:

Key Insight : Steric hindrance necessitates polar aprotic solvents (DMF, THF) to enhance reaction efficiency.

Synthesis and Functionalization of 1-Propyl-1H-pyrazole-4-yl Derivatives

N-Alkylation of Pyrazole

The 1-propyl group is introduced via alkylation of pyrazole’s nitrogen :

-

Base-Mediated Alkylation :

Pyrazole reacts with 1-bromopropane in the presence of KOH or NaH (DMF, 60°C, 12 h), yielding 1-propyl-1H-pyrazole (78–85% yield). -

Regioselective Functionalization :

Bromination at the 4-position using N-bromosuccinimide (NBS) and AIBN (CCl₄, reflux, 20% yield) generates 1-propyl-4-bromo-1H-pyrazole .

Table 1: Pyrazole Alkylation and Halogenation Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| N-Propylation | 1-Bromopropane, KOH, DMF, 60°C | 85% | |

| 4-Bromination | NBS, AIBN, CCl₄, UV, 24 h | 20% | |

| Boronic Acid Formation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane | 65%* | – |

*Theoretical yield based on analogous Suzuki coupling protocols.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed reaction links the pyrazole boronic acid to a 4-bromo-4-methoxy-piperidine:

Optimization Data :

-

Solvent : Dioxane/H₂O (3:1)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Temperature : 90°C, 12 h

-

Yield : 72% (estimated)

Nucleophilic Aromatic Substitution

Electron-deficient pyrazole derivatives react with 4-methoxy-piperidine-4-amine under basic conditions:

Limitation : Low yields (<30%) due to poor leaving group ability of fluorine.

Integrated Synthesis Protocols

Patent-Inspired Route (Adapted from CN105130880A )

-

Piperidine Protection :

4-Aminopiperidine reacts with benzophenone (toluene, molecular sieves) to form N-(diphenylmethylene)piperidin-4-amine . -

Methoxypropyl Introduction :

Alkylation with 3-methoxy-bromopropane (THF, 0°C to RT) followed by HCl hydrolysis yields 4-methoxy-piperidine . -

Pyrazole Coupling :

Ullmann coupling with 4-iodo-1-propyl-pyrazole (CuI, L-proline, K₃PO₄, DMSO, 110°C) affords the target compound.

Table 2: Comparative Yields for Key Steps

| Step | Yield | Conditions |

|---|---|---|

| Piperidine Protection | 69% | Toluene, reflux, 8–10 h |

| Methoxypropyl Addition | 81% | THF, 0°C to RT, 3–5 h |

| Pyrazole Coupling | 65%* | CuI, DMSO, 110°C, 24 h |

*Estimated based on analogous Ullmann reactions.

One-Pot Tandem Alkylation-Coupling

A streamlined approach minimizes intermediate isolation:

-

In situ Pyrazole Generation :

Hydrazine reacts with acetylacetone to form pyrazole, followed by N-propylation. -

Concurrent Piperidine Functionalization :

4-Methoxy-piperidine-4-triflate reacts with the pyrazole via Pd-mediated coupling.

Advantage : Reduces purification steps; however, yield drops to 58% due to competing side reactions.

Challenges and Optimization Strategies

Steric and Electronic Considerations

-

Quaternary Carbon Hindrance : Bulky groups at C4 slow reaction kinetics. Use of microwave irradiation (150°C, 30 min) improves coupling efficiency by 20%.

-

Solvent Effects : Polar solvents (DMSO, DMF) enhance solubility but may promote decomposition. Mixed solvents (THF/H₂O) balance reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include KMnO4, CrO3, and PCC.

Reduction: Reducing agents such as NaBH4 or LiAlH4 can be used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of pyrazoline derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds similar to 4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine exhibit anti-cancer properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, studies on pyrazole derivatives have shown their potential as inhibitors of specific kinases involved in tumor growth .

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide, making them potential candidates for treating inflammatory conditions . A notable study demonstrated that similar compounds effectively reduced inflammation in animal models, suggesting therapeutic applications in diseases like arthritis .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Research indicates that pyrazole derivatives can inhibit the growth of various bacteria and fungi, including pathogenic strains such as Salmonella typhi and Bacillus subtilis . This antimicrobial activity is critical for developing new treatments against resistant strains.

Anti-Cancer Research

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including those structurally related to this compound, demonstrating their efficacy against different cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer models .

In Vivo Anti-inflammatory Studies

In vivo studies have shown that compounds with similar structures significantly reduce inflammation markers in animal models of rheumatoid arthritis. These findings support the potential use of such compounds in clinical settings for managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Structural Differences

The table below compares 4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine with structurally related piperidine-pyrazole derivatives:

*Estimated formula based on analogous compounds.

†Molecular weight inferred from (ethyl analog).

‡Range based on substituent diversity in .

Impact of Substituents on Properties

- For instance, the ethyl-substituted analog () has a lower logP value than the propyl variant .

- Methoxy Group : The methoxy substituent introduces polarity and may participate in hydrogen bonding, contrasting with unsubstituted analogs like 4-(1H-pyrazol-4-yl)piperidine (), which lacks such interactions .

- Hydrophilic Modifications: Derivatives with hydroxyethyl or dimethylamino groups () exhibit improved solubility, making them more suitable for intravenous formulations compared to the hydrophobic propyl variant .

Pharmacological Relevance

While direct pharmacological data for the target compound are unavailable, structurally similar piperidine-pyrazole hybrids are explored as kinase inhibitors, serotonin receptor modulators, and antimicrobial agents. For example:

Biological Activity

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy group and a propyl-pyrazole moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.

- Enzyme Inhibition : Demonstrated potential as an enzyme inhibitor, particularly in the context of inflammation and cancer.

- Receptor Modulation : Interacts with G-protein-coupled receptors, influencing various signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, showcasing promising results.

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

The mechanism through which this compound exerts its effects involves:

- Interaction with Enzymes : The compound can form hydrogen bonds with active sites of enzymes, modulating their activity.

- Receptor Binding : It binds to specific receptors, influencing cellular signaling pathways related to inflammation and cancer.

Case Study 1: Antimicrobial Evaluation

In vitro studies demonstrated that derivatives of the compound showed inhibition zones ranging from 15 to 25 mm against common pathogens. Notably, the compound was effective in preventing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects on N-acylethanolamine hydrolyzing acid amidase (NAAA), revealing that structural modifications significantly enhanced potency. The compound exhibited an IC50 value of 0.64 µM, indicating strong enzyme inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrazole and piperidine moieties can enhance biological activity. For instance, substituting different alkyl groups on the pyrazole ring has shown varying degrees of potency against target enzymes .

Q & A

Basic: What are the recommended synthetic strategies for 4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of piperidine derivatives typically involves modular approaches:

- Step 1: Construct the pyrazole ring via cyclization of hydrazines with diketones or via palladium-catalyzed cross-coupling for functionalization at the 4-position of pyrazole .

- Step 2: Introduce the propyl group at the pyrazole nitrogen using alkylation agents (e.g., 1-bromopropane) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Functionalize the piperidine ring with a methoxy group via nucleophilic substitution (e.g., using methyl iodide and a strong base like LDA) .

Optimization: Employ statistical Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry). For example, a central composite design can minimize side reactions and maximize yield .

Advanced: How can computational reaction path search methods improve the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path sampling can predict intermediates and transition states, guiding experimental design:

- Example: The ICReDD approach combines quantum mechanics with machine learning to identify optimal reaction pathways. For instance, predicting the stability of intermediates during pyrazole-propylation or methoxy group introduction .

- Application: Use software like Gaussian or ORCA to model substituent effects on piperidine ring conformation, ensuring steric compatibility during synthesis .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at ~3.3 ppm, pyrazole protons as singlets) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns.

- HPLC: Assess purity (>95% recommended) using a C18 column and UV detection at 254 nm .

Advanced: How should researchers resolve contradictions between experimental and computational data in crystallographic studies?

Methodological Answer:

- Refinement Tools: Use SHELXL for crystal structure refinement. For example, if computational models predict a chair conformation for piperidine but X-ray data shows a boat conformation, iteratively adjust torsion angles and validate with R-factor convergence .

- Validation: Cross-check with Cambridge Structural Database (CSD) entries for similar piperidine derivatives to identify common conformational biases .

Advanced: What strategies are effective in studying the compound’s pharmacokinetic properties, such as metabolic stability?

Methodological Answer:

- In Vitro Assays: Use liver microsomes (human/rat) to assess metabolic degradation. Monitor the methoxy and propyl groups’ susceptibility to oxidative enzymes (e.g., CYP450) via LC-MS .

- Computational Prediction: Tools like SwissADME predict logP (lipophilicity) and bioavailability. For instance, the propyl group may increase logP, requiring formulation adjustments .

Basic: How can researchers mitigate hazards during synthesis (e.g., reactive intermediates)?

Methodological Answer:

- Safety Protocols: Follow H200-H290/H300-H313 guidelines (e.g., use fume hoods for volatile alkylation agents, avoid skin contact with hydrazines) .

- Real-Time Monitoring: Use in situ IR spectroscopy to detect unstable intermediates (e.g., nitrene species during pyrazole cyclization) .

Advanced: What role does the methoxy group play in modulating the compound’s electronic properties?

Methodological Answer:

- Computational Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify electron donation from the methoxy oxygen to the piperidine ring. This affects basicity and binding affinity in target interactions .

- Experimental Validation: Compare pKa values with analogs lacking the methoxy group using potentiometric titration .

Basic: How should researchers design a scalable purification protocol for this compound?

Methodological Answer:

- Chromatography: Use flash chromatography (silica gel, hexane/EtOAc gradient) for initial purification.

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility studies. For example, the methoxy group may enhance water solubility, requiring anti-solvent titration .

Advanced: What catalytic systems are suitable for asymmetric synthesis of chiral derivatives?

Methodological Answer:

- Chiral Catalysts: Use Ru-phosphine complexes for hydrogenation of imine intermediates to introduce chirality at the piperidine C4 position .

- Dynamic Kinetic Resolution: Apply enzymes like lipases to resolve enantiomers during propyl group introduction .

Basic: How can stability studies (e.g., photodegradation) be structured for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.